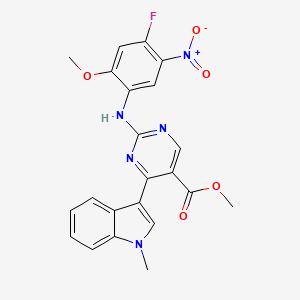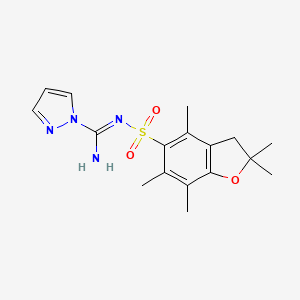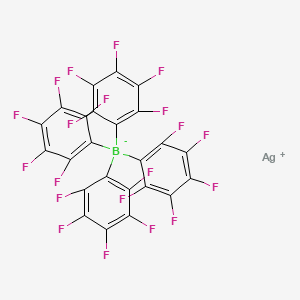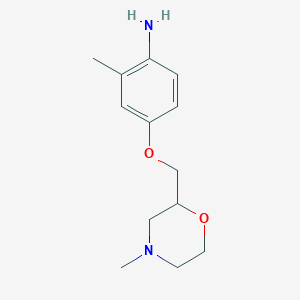
2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a morpholine ring and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline typically involves the reaction of 2-methyl-4-nitroaniline with 4-methylmorpholine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-methoxyphenyl)aniline
- 2-Methoxy-4-(4-morpholinyl)aniline
- 3-Methoxy-4-(morpholin-4-yl)aniline
Uniqueness
2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline is unique due to its specific combination of a morpholine ring and an aniline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-methyl-4-[(4-methylmorpholin-2-yl)methoxy]aniline |
InChI |
InChI=1S/C13H20N2O2/c1-10-7-11(3-4-13(10)14)17-9-12-8-15(2)5-6-16-12/h3-4,7,12H,5-6,8-9,14H2,1-2H3 |
InChI Key |
DDYBBOLYWSHYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CN(CCO2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12817895.png)

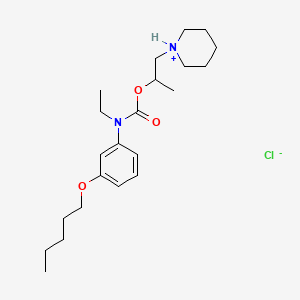
![2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12817923.png)
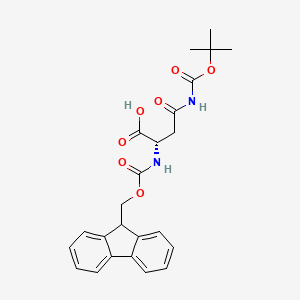
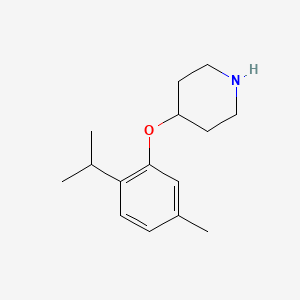

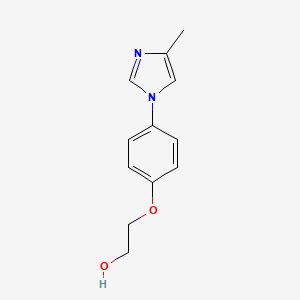
![2,4-Diphenyl-6-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12817947.png)
